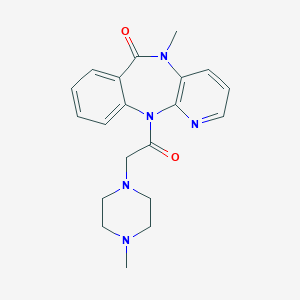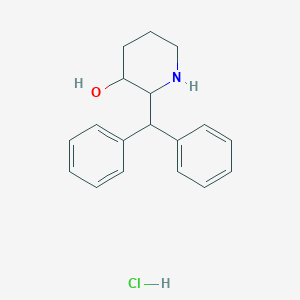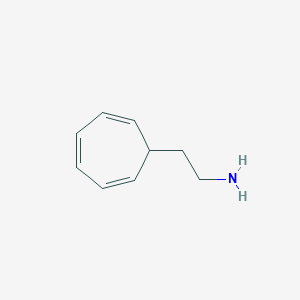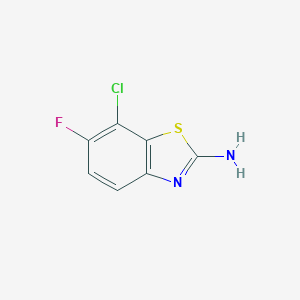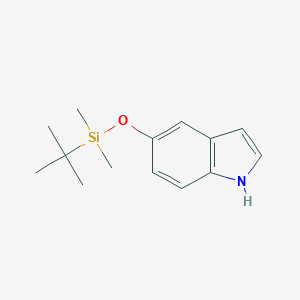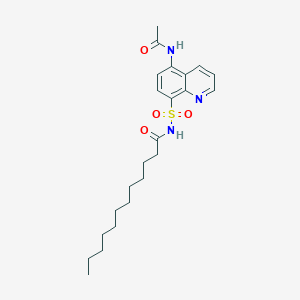
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, also known as AQSOA, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been reported to possess a wide range of biochemical and physiological effects, which makes it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is not fully understood, but it has been suggested that it may interact with proteins and enzymes through electrostatic interactions and hydrogen bonding. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been reported to act as a chelating agent for metal ions, which may contribute to its ability to detect metal ions in biological samples.
Efectos Bioquímicos Y Fisiológicos
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has been reported to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been found to have antimicrobial properties, and has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological samples. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is that it may not be suitable for all types of biological samples, as it may interfere with certain proteins and enzymes.
Direcciones Futuras
There are several potential future directions for research on Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-. One area of interest is the development of new fluorescent probes based on Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, which may have improved sensitivity and selectivity for metal ions. Another area of interest is the investigation of the potential therapeutic applications of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, particularly in the treatment of microbial infections and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- and its effects on biological systems.
Métodos De Síntesis
The synthesis of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with acetic anhydride and ammonium hydroxide, followed by the addition of dodecanoyl chloride. The resulting product is purified by recrystallization to obtain Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- in high yield and purity.
Aplicaciones Científicas De Investigación
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has been found to be a useful tool in various scientific research studies, particularly in the field of biochemistry. It has been used as a fluorescent probe to detect the presence of metal ions such as zinc and copper in biological samples. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been used to study the binding properties of proteins and enzymes, as well as to investigate the role of sulfonamide compounds in biological systems.
Propiedades
Número CAS |
102107-36-8 |
|---|---|
Nombre del producto |
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- |
Fórmula molecular |
C23H33N3O4S |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
InChI |
InChI=1S/C23H33N3O4S/c1-3-4-5-6-7-8-9-10-11-14-22(28)26-31(29,30)21-16-15-20(25-18(2)27)19-13-12-17-24-23(19)21/h12-13,15-17H,3-11,14H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
UNTGZLCUHXWRKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
SMILES canónico |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
Otros números CAS |
102107-36-8 |
Sinónimos |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



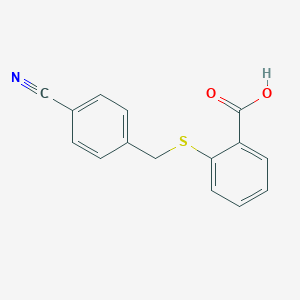
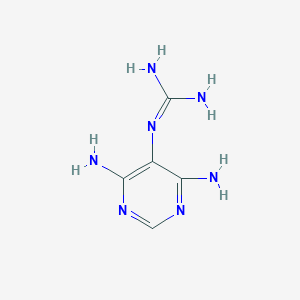
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

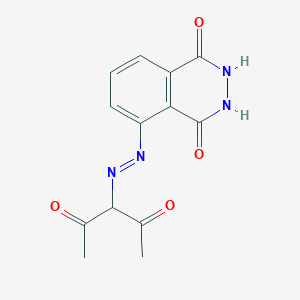
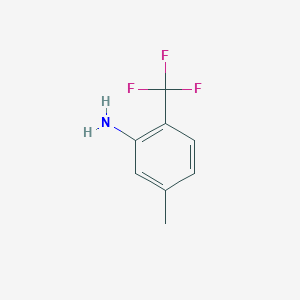
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
